4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15-16(3-1)21-14-22-18(15)25-8-6-24(7-9-25)17-4-5-20-19(23-17)26-10-12-27-13-11-26/h4-5,14H,1-3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXJVCYFJLAEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes a morpholine ring, piperazine moiety, and a cyclopenta[d]pyrimidine core, which contribute to its diverse biological activities.
Research indicates that compounds containing the cyclopenta[d]pyrimidine structure exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and microbial infections, respectively .
- Anticancer Activity : Compounds like this one have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
- Antimicrobial Properties : The compound's derivatives have exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the cyclopenta[d]pyrimidine core can significantly influence biological activity:
- Substituents : The introduction of different substituents at specific positions on the ring can enhance or diminish potency.
- Halogenation : The presence of halogens (e.g., chlorine) increases lipophilicity and membrane permeability, potentially improving bioavailability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution in ’s compound may improve metabolic stability compared to the target’s non-fluorinated structure .
- Pyrano and carbonitrile groups in ’s compound suggest divergent electronic and steric effects relative to the target’s cyclopenta core .
Physicochemical Properties
Key Observations :
Preparation Methods
One-Pot Multicomponent Cyclization
A three-component reaction involving cyclopentanone, aromatic aldehydes, and guanidine hydrochloride under basic conditions yields 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidines. For example, refluxing cyclopentanone (1 eq), substituted benzaldehyde (2 eq), and guanidine HCl (1 eq) in methanol with sodium methoxide generates the core in 82–89% yield. This method prioritizes atom economy but requires optimization for electron-deficient aldehydes.
Metallation-Assisted Cyclization
Patent CN107001287B describes lithiating 4-chloro-5-methylpyrimidine intermediates followed by quenching with cyclopentanone derivatives to form the fused ring system. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) ensures regioselectivity, achieving 75% isolated yield after chromatographic purification.
Piperazine Functionalization
Introducing the piperazine subunit involves nucleophilic aromatic substitution or transition metal-catalyzed coupling:
Nucleophilic Aromatic Substitution
Reacting 4-chlorocyclopenta[d]pyrimidine with piperazine in dimethylformamide (DMF) at 120°C for 12 hours affords the 4-piperazinyl derivative in 68% yield. Excess piperazine (3 eq) suppresses di-substitution byproducts. tert-Butoxycarbonyl (Boc) protection of piperazine prior to substitution improves solubility and minimizes side reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromocyclopenta[d]pyrimidine with Boc-piperazine using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), Xantphos ligand, and cesium carbonate in toluene at 100°C achieves 85% conversion. This method circumvents harsh conditions required for SNAr reactions.
Pyrimidine-Morpholine Substituent Installation
The distal pyrimidine-morpholine fragment is synthesized separately and coupled via Suzuki-Miyaura or Ullmann reactions:
Morpholine Substitution
2-Chloropyrimidine reacts with morpholine in ethanol under reflux (∆, 8 h) to yield 2-morpholinopyrimidine (91% purity by HPLC). Microwave irradiation at 150°C for 30 minutes reduces reaction time to 15 minutes with comparable efficiency.
Cross-Coupling to Piperazinyl Intermediate
The final assembly employs Ullmann coupling between 4-piperazinylcyclopenta[d]pyrimidine and 4-(4-iodopyrimidin-2-yl)morpholine. Using copper(I) iodide (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), and potassium phosphate tribasic in dioxane at 110°C delivers the target compound in 63% yield.
Purification and Characterization
Crude product purification involves:
-
Silica Gel Chromatography : Eluting with ethyl acetate:hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (4:1) mixtures yield crystals suitable for X-ray diffraction.
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 405.5 g/mol | HRMS |
| NMR (400 MHz) | δ 1.92 (m, 2H), 3.74 (t, 4H) | CDCl3 |
| HPLC Purity | 98.7% | C18 Column |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Multicomponent | 85 | 97 | Low | Moderate |
| Metallation | 75 | 99 | High | Low |
| Ullmann Coupling | 63 | 98.7 | Moderate | High |
The Ullmann route balances cost and scalability for industrial applications, while metallation offers higher purity for preclinical studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine, and which coupling agents are typically employed?
- Methodological Answer : The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, nucleophilic substitution, and cyclization. Key steps include:
- Formation of the pyrimidine core using nitroarene precursors (e.g., nitro-pyridine derivatives) under reductive conditions .
- Piperazine-morpholine coupling via Buchwald-Hartwig amination or SNAr reactions, often requiring catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Final purification via crystallization (ethanol/ice mixtures) or column chromatography .
- Common reagents: Formaldehyde for Mannich reactions, stannous chloride for reductions, and DMF as a solvent for high-temperature steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR (600 MHz, DMSO-d₆): Critical for identifying proton environments in the piperazine (δ 2.42–3.52 ppm), morpholine (δ 3.52–4.04 ppm), and cyclopenta[d]pyrimidine rings (δ 7.42–8.21 ppm). Discrepancies in piperazine proton splitting (e.g., δ 2.98 vs. δ 2.42) may indicate conformational flexibility .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~435–450 Da) and fragmentation patterns .
- Elemental Analysis : Confirms C/H/N ratios (±0.4% tolerance) to rule out solvent residues .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cyclization steps to address low yields or byproduct formation?
- Methodological Answer :
- Catalyst Optimization : Screen Pd sources (Pd₂(dba)₃ vs. PdCl₂) with electron-rich ligands (e.g., DavePhos) to enhance catalytic turnover .
- Solvent Effects : Use DMF for high-temperature reactions (100–120°C) or switch to toluene for improved selectivity .
- Byproduct Mitigation : Add molecular sieves to absorb water or employ scavengers (e.g., thiourea) to trap unreacted Pd .
- In-Process Monitoring : Use TLC (CHCl₃/MeOH 10:1) or LC-MS to track intermediate formation .
Q. What strategies resolve contradictory NMR data between synthesized batches, particularly in piperazine ring proton environments?
- Methodological Answer :
- Deuterated Solvent Variability : Test DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (e.g., piperazine NH protons may appear broad in DMSO) .
- Variable-Temperature NMR : Cool samples to −40°C to reduce rotational averaging and resolve overlapping peaks .
- 2D Techniques (COSY, HSQC) : Map coupling between piperazine (δ 2.4–3.5 ppm) and pyrimidine protons (δ 7.4–8.2 ppm) to confirm connectivity .
Q. What in vitro approaches are suitable for investigating kinase inhibition potential given structural similarities to ATP-competitive inhibitors?
- Methodological Answer :
- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen™) to measure IC₅₀ against kinases like EGFR or VEGFR2 .
- Crystallography : Co-crystallize with kinase domains (e.g., PDB ID 3JA) to identify binding interactions with the morpholine oxygen and pyrimidine nitrogen .
- Cellular Assays : Test antiproliferative activity in HeLa or MCF-7 cells (MTT assay) with controls for off-target effects (e.g., PI3K inhibition) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles across studies?
- Methodological Answer :
- Thermal Analysis : Compare DSC thermograms to identify polymorphic forms (e.g., Form I vs. Form II) that alter mp by 5–10°C .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO to differentiate intrinsic solubility from excipient effects .
- Literature Cross-Validation : Check for salt forms (e.g., hydrochloride vs. freebase) that impact physical properties .
Structural and Mechanistic Insights
Q. What computational methods predict the compound’s binding affinity for serotonin or dopamine receptors?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions between the morpholine group and receptor polar residues (e.g., Asp3.32 in 5-HT₂A) .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of piperazine-phenyl interactions in lipid bilayers .
- Pharmacophore Mapping : Align with known GPCR inhibitors (e.g., aripiprazole) to identify critical hydrogen-bond acceptors .
Experimental Design Considerations
Q. What controls are essential in stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1N HCl (40°C, 24h) and analyze via HPLC-PDA to track hydrolysis of the pyrimidine ring .
- Oxidative Stability : Add H₂O₂ (3% v/v) and monitor morpholine sulfoxide formation (retention time shift in RP-HPLC) .
- Light Exposure : Use ICH Q1B guidelines to test photodegradation in UV/visible light chambers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
